2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
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Overview
Description
2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile is an organic compound with the molecular formula C12H13N. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile typically involves the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions, following the Fischer indole synthesis method . The reaction conditions often include refluxing the mixture in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3,4,9-tetrahydro-1H-carbazol-1-ones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-ones and other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydrocarbazole
- 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid
- 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group at the 1-position. This structural modification can significantly influence its chemical reactivity and biological activity compared to other carbazole derivatives .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCKFXSLMOOHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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